molecular formula C42H36N2 B12335828 9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3,6-dimethyl-

9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3,6-dimethyl-

Cat. No.: B12335828
M. Wt: 568.7 g/mol
InChI Key: VYNYTUQHIXEUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the carbazole family, which is characterized by a tricyclic aromatic structure. The presence of dimethyl groups and biphenyl units in its structure enhances its stability and reactivity, making it a valuable compound in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- typically involves multi-step organic reactions. One common method includes the coupling of carbazole derivatives with biphenyl units under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality and consistency of the product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of advanced materials and pharmaceuticals .

Scientific Research Applications

9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to changes in cellular functions. In electronic applications, its unique structure allows for efficient charge transport and light emission, making it an ideal material for OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- stands out due to its enhanced stability and reactivity, making it a versatile compound in various scientific and industrial applications. Its unique structural features allow for efficient charge transport and light emission, distinguishing it from other carbazole derivatives .

Properties

Molecular Formula

C42H36N2

Molecular Weight

568.7 g/mol

IUPAC Name

9-[4-[4-(3,6-dimethylcarbazol-9-yl)-2-methylphenyl]-3-methylphenyl]-3,6-dimethylcarbazole

InChI

InChI=1S/C42H36N2/c1-25-7-15-39-35(19-25)36-20-26(2)8-16-40(36)43(39)31-11-13-33(29(5)23-31)34-14-12-32(24-30(34)6)44-41-17-9-27(3)21-37(41)38-22-28(4)10-18-42(38)44/h7-24H,1-6H3

InChI Key

VYNYTUQHIXEUSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC(=C(C=C4)C5=C(C=C(C=C5)N6C7=C(C=C(C=C7)C)C8=C6C=CC(=C8)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.